![molecular formula C15H18ClNO2S B2937717 (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2320897-56-9](/img/structure/B2937717.png)
(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure, which is a structure with two fused rings. The bicyclic part of the molecule is an 8-azabicyclo[3.2.1]octane, which means it is an eight-membered ring with one nitrogen atom and two carbon atoms forming a bridge . The molecule also contains a sulfonyl functional group attached to a 2-chlorobenzyl group.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . The exact synthesis process would depend on the starting materials available and the specific conditions required for each step. Without specific literature or patents describing the synthesis of this exact molecule, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the various functional groups . The 3D conformation of the molecule could be influenced by the strain of the bicyclic system and the steric hindrance between the functional groups .Chemical Reactions Analysis
The chemical reactivity of this molecule would be influenced by the functional groups present and the strain in the bicyclic system . The sulfonyl group could potentially be reactive towards nucleophiles, and the carbon-carbon double bond in the methylene group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could influence its solubility in different solvents, and the complexity of the molecular structure could influence its melting point and boiling point .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The gold(III) tetrachloride salt of L-cocaine, structurally related to the compound , demonstrates the significant role of protonated nitrogen atoms in intramolecular hydrogen bonding. This bonding plays a crucial role in molecular interactions and stability, especially in the context of crystalline structures. The study presents a detailed examination of the compound's crystal structure, highlighting intermolecular contacts that are crucial for understanding molecular assembly and interaction mechanisms (Wood et al., 2007).
Chemical Synthesis and Conformational Analysis
Research on derivatives of azabicyclo octane compounds has led to insights into their synthesis and structural characteristics. For example, a series of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-5-ols were synthesized and analyzed, providing valuable information on the configurational and conformational aspects of these compounds through NMR spectroscopy and X-ray crystallography. This research contributes to our understanding of the synthesis and structural analysis of azabicyclo compounds, which is relevant for the development of new chemical entities (Fernández et al., 1997).
Catalytic Applications
The compound's structural analogs have been explored for catalytic applications, demonstrating the potential of azabicyclo octane derivatives in facilitating chemical reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst based on a diazabicyclo octane structure was developed for the synthesis of polyhydroquinoline derivatives. This catalyst proved efficient in promoting one-pot, four-component condensations under solvent-free conditions, illustrating the compound's utility in green chemistry and catalysis (Goli-Jolodar et al., 2016).
Photocycloaddition Reactions
The structural framework of azabicyclo octanes facilitates unique photocycloaddition reactions, which are crucial for synthesizing complex organic molecules. Studies on unsaturated isoquinuclidines, closely related to the compound of interest, revealed the potential for intramolecular photocycloaddition, leading to the formation of novel tetracyclic structures. These findings underscore the importance of azabicyclo octanes in photochemical reactions and the synthesis of complex organic molecules (Choi & White, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(2-chlorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWPOUBKFQHNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

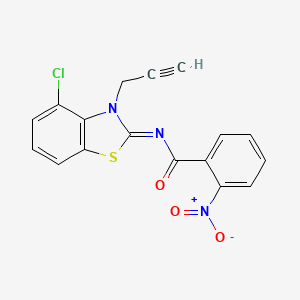
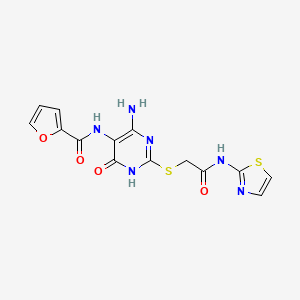
![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)
![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)
![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)


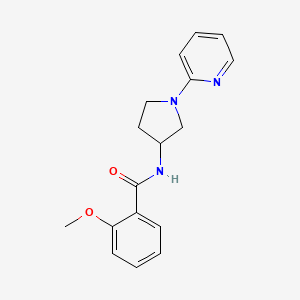
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)
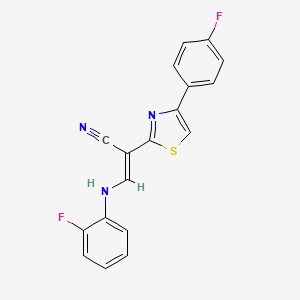
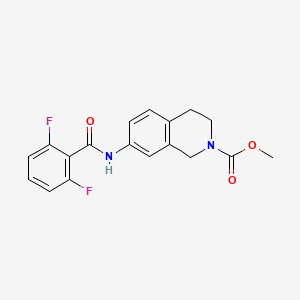
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)